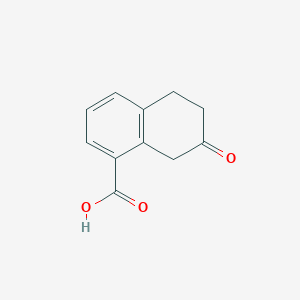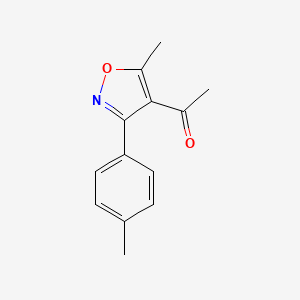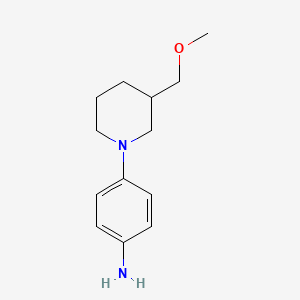
4-(3-(甲氧基甲基)哌啶-1-基)苯胺
描述
Synthesis Analysis
Piperidine derivatives, such as “4-(3-(Methoxymethyl)piperidin-1-yl)aniline”, are important synthetic fragments for designing drugs . The synthesis of these compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The InChI code for a similar compound, “3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline”, is 1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a reaction involving the removal of the metalation group, dehydroxylation, and pyridine reduction can lead to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” is 220.31 g/mol. More detailed physical and chemical properties are not available in the current resources.科学研究应用
Drug Design and Development
Piperidine derivatives like 4-(3-(Methoxymethyl)piperidin-1-yl)aniline are fundamental in the pharmaceutical industry due to their presence in many classes of drugs . They are often used as building blocks in the synthesis of various pharmacologically active molecules. This compound can be involved in the creation of new drug candidates with potential therapeutic effects.
Synthesis of Biologically Active Molecules
The versatility of piperidine derivatives in organic synthesis is well-documented . They can undergo a variety of chemical reactions to produce biologically active molecules. These reactions include hydrogenation, cyclization, cycloaddition, and amination, which are crucial for the synthesis of complex organic compounds.
Anticancer Research
Piperidine moieties are found in compounds that exhibit anticancer activities . As such, 4-(3-(Methoxymethyl)piperidin-1-yl)aniline could be used in the synthesis of novel anticancer agents, contributing to the development of new treatments and therapies.
Neuropharmacology
Given the importance of piperidine derivatives in neuropharmacology, this compound may be used in the synthesis of agents targeting neurological disorders . It could play a role in the development of new medications for diseases like Alzheimer’s or Parkinson’s.
Antimicrobial and Antiviral Agents
The piperidine nucleus is a common feature in many antimicrobial and antiviral agents . Research involving 4-(3-(Methoxymethyl)piperidin-1-yl)aniline could lead to the discovery of new drugs to combat infectious diseases.
Organic Synthesis Methodology
This compound can also be used to develop new synthetic methodologies . It could be a substrate in multicomponent reactions or in the development of new catalytic processes, enhancing the efficiency and sustainability of chemical synthesis.
安全和危害
While specific safety and hazard information for “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” is not available, general precautions for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
未来方向
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” and similar compounds may continue to be an area of interest in future research.
作用机制
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications . Therefore, the affected pathways and their downstream effects can vary widely depending on the specific derivative and its intended use.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications . Therefore, the effects can vary widely depending on the specific derivative and its intended use.
属性
IUPAC Name |
4-[3-(methoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFAYOXZZSSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Methoxymethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



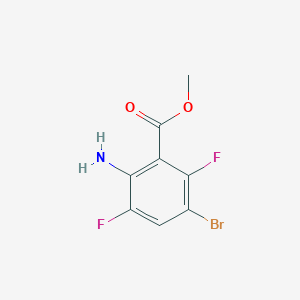
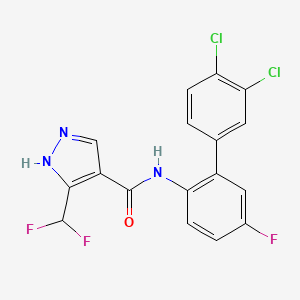
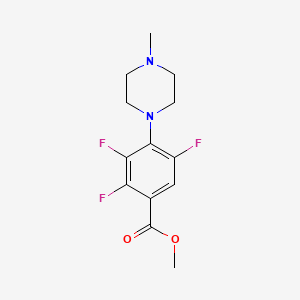
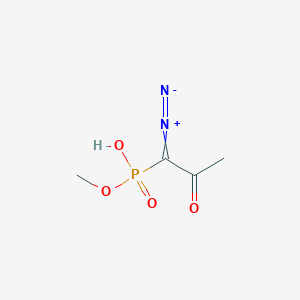
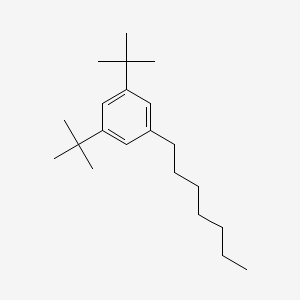
![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)
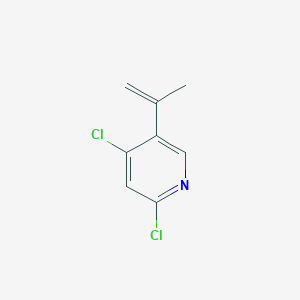

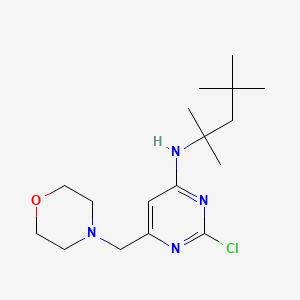
![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)
![[Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1434730.png)
![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)
